5-Amino-2-(1-ethylpropoxy)pyridine
Description
Significance of the Pyridine (B92270) Scaffold as a Privileged Pharmacophore in Medicinal Chemistry
The pyridine scaffold is widely recognized as a "privileged pharmacophore" in medicinal chemistry, a term that denotes a molecular framework capable of binding to a variety of biological targets. This versatility has made it a frequent component in drugs approved by the U.S. Food and Drug Administration (FDA). rsc.org The unique structural and electronic properties of the pyridine ring, including its basicity, water solubility, stability, and capacity for hydrogen bonding, make it a highly desirable component in the design of therapeutic agents. nih.govijpsonline.com
The nitrogen atom in the pyridine ring is sp2-hybridized and has a basic lone pair of electrons that does not participate in the aromatic system, allowing it to form salts and coordinate with metal ions. wikipedia.org This feature is crucial for modulating the physicochemical properties of drug molecules, such as solubility and bioavailability. nih.govresearchgate.net Pyridine derivatives have been successfully incorporated into drugs for a wide range of diseases, including cancer, bacterial infections, and neurological disorders. rsc.orgijpsonline.com
Overview of Aminopyridine and Alkoxypyridine Subclasses in Chemical Biology
Chemical biology utilizes the principles and tools of chemistry to investigate and manipulate biological systems. wikipedia.org Within this field, specific subclasses of pyridine derivatives, such as aminopyridines and alkoxypyridines, serve as critical probes and functional molecules.
Aminopyridines are pyridine derivatives bearing an amino group. They are a well-studied class of compounds with diverse biological activities. researchgate.net The position of the amino group on the pyridine ring significantly influences the molecule's properties and biological function. researchgate.net In chemical biology, aminopyridines are recognized for their ability to interact with various enzymes and receptors. rsc.org For instance, certain aminopyridines function as modulators of ion channels, such as voltage-gated potassium (Kv) channels. rsc.orgnih.gov This has led to their use in studying neurological processes and as therapeutic agents. nih.gov The 2-aminopyridine (B139424) moiety, in particular, is considered a valuable building block in drug discovery due to its simple structure and versatile reactivity, which allows for the synthesis of more complex, biologically active molecules. rsc.org
Alkoxypyridines , which feature an alkoxy group (an oxygen atom bonded to an alkyl group) attached to the pyridine ring, are also of significant interest. The introduction of an alkoxy group can substantially alter a molecule's lipophilicity, metabolic stability, and binding interactions. Studies have shown that including alkoxy groups in compound structures can enhance their anti-proliferative activity. mdpi.com The synthesis and study of alkoxypyridines, such as in the form of nucleoside analogs, are important for developing tools to probe genetic processes and for their potential in medicinal chemistry. researchgate.net The rearrangement of 2-alkoxypyridines to N-alkylpyridones is a known chemical transformation that further expands the synthetic utility of this subclass. researchgate.net
Current Research Landscape and the Role of Novel Pyridine Derivatives in Scientific Advancement
The development of novel pyridine derivatives continues to be a vibrant area of scientific research, with a significant focus on oncology. ijpsonline.comijsat.org Recent advancements include the creation of innovative molecular hybrids, such as pyridine-urea derivatives and fused heterocyclic systems like pyrazolo[3,4-b]pyridines, which exhibit potent cytotoxicity against various cancer cell lines. mdpi.comijsat.org
Mechanistic studies have revealed that these new agents can inhibit critical pathways essential for tumor growth and survival, such as angiogenesis (by inhibiting VEGFR-2), and can selectively target tumor-associated enzymes. ijsat.org Researchers are increasingly using computational methods for the rational design and optimization of these compounds. ijsat.org While challenges such as drug resistance and selectivity remain, the field is actively exploring strategies like nanotechnology-based drug delivery and covalent inhibitor design to overcome these hurdles. ijsat.orgresearchgate.net The continuous evolution of synthetic methodologies allows for the creation of increasingly complex and functionalized pyridine molecules, solidifying their role as leading candidates for the next generation of therapeutics. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
6-pentan-3-yloxypyridin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-3-9(4-2)13-10-6-5-8(11)7-12-10/h5-7,9H,3-4,11H2,1-2H3 |
InChI Key |
DSGCNSGGLVBTGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC1=NC=C(C=C1)N |
Origin of Product |
United States |
The Compound: 5 Amino 2 1 Ethylpropoxy Pyridine
Chemical and Physical Properties
Publicly available experimental data for this compound is limited. However, its fundamental properties can be derived from its structure. The molecule consists of a pyridine (B92270) ring substituted with an amino group at position 5 and a 1-ethylpropoxy group at position 2.
The table below summarizes the known and calculated properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈N₂O | ontosight.ai |
| Molar Mass | 194.27 g/mol | Calculated |
| Appearance | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Solubility | Not specified | - |
Note: Physical properties such as melting point, boiling point, and solubility have not been detailed in the surveyed public literature.
Synthesis and Characterization
A specific, documented synthesis for this compound is not available in the reviewed scientific literature. However, a plausible synthetic pathway can be proposed based on well-established reactions for pyridine derivatives.
A common strategy for preparing such disubstituted pyridines involves building the substitution pattern on a pre-existing pyridine core. One potential route could start from 2-amino-5-bromopyridine (B118841) or 2-amino-5-iodopyridine. The synthesis would likely involve two key steps:
Introduction of the Alkoxy Group: The halogen at position 5 would first need to be replaced with the desired (1-ethylpropoxy) group. This is typically achieved via a nucleophilic aromatic substitution reaction. A related synthesis for 2-amino-5-hydroxypyridine (B112774) involves reacting 2-amino-5-bromopyridine with sodium benzyloxide, followed by deprotection. google.com A similar Williamson ether synthesis approach could be envisioned here, where the starting halopyridine reacts with sodium 1-ethylpropoxide.
Amination (if starting from a different precursor): If starting from a 2-alkoxypyridine, the amino group at the 5-position could be introduced. A classical method for aminating pyridines is the Chichibabin reaction, though it typically directs amination to the 2- or 6-positions and may not be suitable for 5-amination without specific directing groups. A more likely route involves nitration of the 2-alkoxypyridine followed by reduction of the resulting nitro group to an amino group.
Multi-component reactions that build the pyridine ring from acyclic precursors are also a powerful modern strategy for synthesizing highly substituted pyridines. researchgate.netnih.gov Such a method might involve the condensation of an appropriate ketone, an aldehyde, and an ammonia (B1221849) source. researchgate.net
Characterization of the final product would be performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy to identify functional groups.
Research Context and Potential Applications
There are no specific research studies or documented applications for this compound found in the surveyed literature. The compound is not mentioned in patents or clinical trial databases within the scope of the search.
However, based on its constituent functional groups—the aminopyridine and alkoxypyridine moieties—one can infer potential areas of scientific interest.
Medicinal Chemistry: As a substituted aminopyridine, the compound could be investigated for activity as an ion channel modulator, similar to other aminopyridines. rsc.orgnih.gov The combination of the amino and alkoxy groups makes it a scaffold that could be explored in drug discovery programs, particularly for anticancer agents, where such substituted pyridines have shown promise. ijpsonline.comijsat.org
Chemical Biology: The compound could serve as a molecular probe or a building block for more complex molecules. The amino group provides a reactive handle for further chemical modification, allowing for its conjugation to other molecules, such as fluorescent dyes or affinity tags. rsc.org
It must be reiterated that these are hypothetical areas of investigation based on the compound's chemical class, and there is no direct evidence of its use in these or any other applications.
Pharmacological and Biological Research on 5 Amino 2 1 Ethylpropoxy Pyridine and Analogous Pyridine Compounds
Broad Spectrum of Biological Activities Associated with Pyridine (B92270) and Aminopyridine Derivatives
Pyridine and its derivatives are renowned for their extensive range of pharmacological activities. These nitrogen-containing heterocyclic compounds are integral to many medicinal preparations and serve as precursors for a variety of other heterocyclic structures. nih.govgoogle.com The aminopyridine moiety, in particular, is a versatile pharmacophore found in drugs with applications spanning numerous therapeutic areas. rsc.orgmdpi.com
The biological activities attributed to this class of compounds are remarkably diverse, including:
Anticancer and Antiproliferative Activity : Many pyridine derivatives have been investigated for their ability to inhibit the growth of cancer cells. nih.govmdpi.com
Antimicrobial and Antiviral Effects : The pyridine ring is a component of various agents with demonstrated antibacterial, antifungal, and antiviral properties. mdpi.comdrugbank.comresearchgate.net Pyridine derivatives have shown activity against a range of viruses, including HIV, hepatitis B and C, and cytomegalovirus. nih.govgoogle.com
Anti-inflammatory Activity : Certain pyridine compounds are recognized for their anti-inflammatory effects. nih.govmdpi.com
Enzyme Inhibition : Aminopyridines are effective inhibitors of various enzymes, a property that underlies many of their therapeutic applications. rsc.orgnih.gov
Neurological Activity : Compounds like dalfampridine (B372708) (4-aminopyridine) are used to improve motor function in patients with multiple sclerosis by blocking voltage-gated potassium channels. rsc.org Other derivatives are explored for neurotropic, tranquilizing, and antidepressant activities. rsc.org
The versatility of the pyridine scaffold allows for its incorporation into a wide array of molecular designs, leading to compounds with highly specific biological functions. polyu.edu.hk The lone pair of electrons on the pyridine nitrogen atom can form hydrogen bonds with biological targets, enhancing the molecule's activity. drugbank.com
Elucidation of Molecular Targets and Ligand-Receptor Interactions
The therapeutic potential of aminopyridine derivatives is rooted in their ability to specifically interact with and modulate the function of various biological macromolecules.
Aminopyridine analogs have been identified as potent inhibitors of several key enzymes implicated in disease.
Phosphoinositide Phospholipase C (PI-PLC) and other Kinases : Thieno[2,3-b]pyridine (B153569) derivatives have been shown to exert their anti-neoplastic effects by inhibiting phosphoinositide phospholipase C (PI-PLC), a key enzyme in lipid metabolism. tandfonline.com Other aminopyridine derivatives have been developed as inhibitors of phosphatidylinositol phosphate (B84403) kinases (PI5P4K), which are targets for cancer, neurodegenerative diseases, and inflammatory disorders. nih.gov
Neuraminidase : Pyridine derivatives have been investigated as inhibitors of viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells. nih.govgoogle.comresearchgate.net While some simple pyridine derivatives show weak inhibition, they provide a structural basis for developing more complex and potent inhibitors. researchgate.net
Dihydroorotate Dehydrogenase (DHODH) : DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a target for cancer and autoimmune diseases. nih.govdrugbank.com Pyridine carboxylic acid derivatives and other analogs, such as those based on the 2-hydroxypyrazolo[1,5-a]pyridine scaffold, have been identified as potent inhibitors of human DHODH (hDHODH). nih.govbohrium.com
α-Amylase and α-Glucosidase : Inhibition of these carbohydrate-digesting enzymes is a key strategy for managing postprandial hyperglycemia in diabetes. acs.org Derivatives of dihydropyridine, imidazo[1,2-a]pyridine, and aminopyrimidine have demonstrated significant inhibitory activity against both α-amylase and α-glucosidase. nih.govacs.orgnih.govnih.gov For instance, certain aminopyridine thiourea (B124793) derivatives are powerful, non-competitive inhibitors of α-glucosidase.
| Enzyme Target | Pyridine Scaffold Example | Observed Effect | Reference(s) |
| PI-PLC | Thieno[2,3-b]pyridines | Inhibition of enzyme, anti-proliferative activity | tandfonline.com |
| Neuraminidase | Pyridine carboxylic acid derivatives | Weak to moderate inhibition | researchgate.net |
| DHODH | 2-hydroxypyrazolo[1,5-a] pyridine | Potent inhibition of hDHODH | bohrium.com |
| α-Glucosidase | Imidazo[1,2-a]pyridine-thiadiazoles | Significant inhibitory activity, some more potent than acarbose | nih.gov |
| α-Amylase | Dihydropyridine derivatives | Good inhibitory activity | nih.gov |
The interaction of aminopyridine compounds with cellular receptors is another major avenue of their pharmacological action.
Dopamine (B1211576) D2/D3 Receptors : Selective targeting of the dopamine D3 receptor over the D2 receptor is a promising strategy for treating Parkinson's disease and other neurological disorders with potentially fewer side effects. mdpi.comgoogle.com Aminopyridine derivatives have been designed as selective D3 receptor agonists, with research showing that specific structural features, including chirality, are key to conferring high potency and selectivity. mdpi.comgoogle.com
Adenosine (B11128) Receptors (A1, A2a, A2b) : Pyridine and 1,4-dihydropyridine (B1200194) derivatives have been shown to bind to A1, A2A, and A3 subtypes of adenosine receptors, often with a preference for the A3 subtype. googleapis.com These findings suggest that the pyridine scaffold can be a valuable starting point for developing selective adenosine receptor antagonists. googleapis.com
Androgen Receptors (AR) : The androgen receptor is a critical target in the treatment of prostate cancer. nih.govontosight.ai Certain aminopyridine derivatives have been developed as AR antagonists, demonstrating the potential of this chemical class to modulate nuclear hormone receptor function. mdpi.com For example, 2-aminopyridine (B139424) can be used as a heterocyclic base moiety in antisense compounds designed to inhibit AR expression. nih.gov
EGFR/HER2 : The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key targets in cancer therapy. Spiro derivatives containing an aminopyridine structure have been designed as irreversible inhibitors of both EGFR and HER2, showing potent activity.
| Receptor Target | Pyridine Scaffold Example | Observed Effect | Reference(s) |
| Dopamine D3 | Aminopyridine-based bitopic ligands | High potency and selectivity as agonists | mdpi.com |
| Adenosine A3 | 1,4-Dihydropyridine derivatives | Selective antagonism | googleapis.com |
| Androgen Receptor | 2-Cyano-3-(trifluoromethyl)-5-aminopyridine | Antagonist activity | mdpi.com |
| EGFR/HER2 | Aminopyridine-containing spiro derivatives | Irreversible dual inhibition |
Molecular docking and X-ray crystallography studies have been instrumental in understanding how aminopyridine derivatives interact with their biological targets. These studies reveal the specific amino acid residues and binding forces that govern ligand-receptor interactions.
For instance, in the development of Janus kinase 2 (JAK2) inhibitors, molecular docking showed that an aminopyridine scaffold could effectively bind to the enzyme's active site. acs.org Similarly, for inhibitors of Bruton's tyrosine kinase (BTK), docking studies helped rationalize the design of 5-phenoxy-2-aminopyridine derivatives, where different parts of the molecule were designed to interact with specific regions like the hinge binder and lipophilic pockets. nih.gov In the case of BACE1 inhibitors for Alzheimer's disease, the aminopyridine structure was specifically chosen for its potential to bind to the enzyme's active sites. mdpi.com
These computational and structural biology techniques are crucial for optimizing lead compounds, allowing researchers to rationally modify structures to enhance potency and selectivity by improving the fit within the target's binding pocket.
Structure-Activity Relationship (SAR) Investigations
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug design. For pyridine derivatives, SAR studies have provided critical insights into how different substituents and their positions on the pyridine ring influence efficacy. acs.orgnih.gov
The nature and position of substituents, particularly amino and alkoxy groups, are critical factors that significantly affect the biological actions of pyridine derivatives. mdpi.com
Position of Substituents : The relative positions of functional groups on the pyridine ring are crucial. For example, in the development of 4-aminopyridine (B3432731) based amide derivatives as enzyme inhibitors, the position of substituents on the amide portion was found to be critical for potency and selectivity.
Amino Group : The presence of an amino group (–NH2) is often found to enhance the antiproliferative activity of pyridine derivatives against various cancer cell lines. google.com In a study on cytotoxic pyridines, introducing an amino group at the C4 position of an N-azavinylpyridine scaffold led to a noticeable enhancement in both the potency and spectrum of activity. However, isosteric replacement of a hydroxyl group with an amino group can sometimes lead to a reduction in activity, highlighting the nuanced role of this functional group.
Alkoxy Group : Electron-donating groups like methoxy (B1213986) (–OCH3) are often key to a molecule's activity. mdpi.com Studies on thieno[2,3-b]pyridine derivatives found that electron-rich phenyl substitutions, such as alkoxy groups, improved their anti-proliferative activity. tandfonline.com Analysis of numerous pyridine derivatives has shown that increasing the number of methoxy groups can lead to increased antiproliferative activity. google.com Similarly, in pyrrolo[3,4-c]pyridines with analgesic effects, the type of alkoxy group at position 2 of the pyridine ring was found to influence the potency. The presence of the 1-ethylpropoxy group in the title compound, 5-Amino-2-(1-ethylpropoxy)pyridine, represents such a lipophilic alkoxy substituent that can significantly influence its biological profile.
The interplay between the electronic properties (electron-donating vs. withdrawing) and steric factors of these substituents ultimately determines the molecule's ability to bind to its target and elicit a biological response. nih.govmdpi.com
Influence of Stereochemistry on Pharmacological Profiles
The three-dimensional arrangement of atoms, or stereochemistry, within pyridine-based compounds plays a critical role in their pharmacological profiles and interactions with biological targets. Research has demonstrated that different stereoisomers (enantiomers or diastereomers) of a single pyridine derivative can exhibit significantly different potencies and selectivities.
For instance, in the development of antifungal agents, achieving the correct stereochemistry is paramount for optimal biological activity. mdpi.com Specifically, for many triazole and imidazole-based antifungals, the R,R stereochemistry at both the benzyllc and adjacent stereocenter is required for maximum efficacy. mdpi.com Synthetic strategies, such as the Sharpless asymmetric epoxidation, are employed to control the formation of specific enantiomers, like producing an epoxy alcohol with 86% enantiomeric excess (ee), ensuring the desired therapeutic effect. mdpi.com Similarly, another approach utilized the Sharpless asymmetric epoxidation on an allylic alcohol to produce a key epoxy alcohol intermediate in 95% yield and 76% ee. mdpi.com
In the context of anticancer agents, the stereochemistry of inhibitors targeting EGFR/HER2 exon20 insertions has been shown to be a determining factor in their activity. acs.org While initial assignments may be arbitrary, subsequent biological evaluation often reveals that one isomer is substantially more active and selective than others. acs.org The development of organocatalysts, such as simple β-amino alcohols derived from inexpensive amino acids, has enabled highly enantioselective reactions like the Diels-Alder reaction. researchgate.netsemanticscholar.org This method allows for the synthesis of chiral isoquinuclidines, key intermediates for pharmaceuticals like oseltamivir, with excellent yields and enantioselectivities (up to 98% ee), highlighting the practical importance of controlling stereochemistry in drug development. researchgate.net
Identification of Key Pharmacophore Features for Target Binding and Selectivity
A pharmacophore represents the essential ensemble of steric and electronic features necessary for a molecule to interact optimally with a specific biological target and elicit a biological response. dovepress.com Identifying these key features is a cornerstone of rational drug design, allowing for the screening of vast compound libraries to find new molecules with similar binding properties. researchgate.net Pharmacophore models are developed using either a ligand-based approach (when active ligands are known but the target structure is not) or a structure-based approach (when the 3D structure of the target protein is available). dovepress.comresearchgate.net
These models are abstract and define the crucial chemical functionalities rather than specific atoms. researchgate.net Common features include:
Hydrogen Bond Acceptors (HBA): These are atoms with lone pair electrons (e.g., oxygen or nitrogen) that can accept a hydrogen bond from the target protein.
Hydrogen Bond Donors (HBD): These are atoms with an attached hydrogen (e.g., in -OH or -NH groups) that can donate a hydrogen bond.
Hydrophobic (H) regions: These are nonpolar areas of the molecule that interact favorably with hydrophobic pockets in the target protein.
Aromatic Rings (AR): These features allow for specific π-π stacking interactions with aromatic amino acid residues in the target. researchgate.net
Positive/Negative Ionizable Groups: These features represent charged groups that can form ionic bonds with the target. researchgate.net
For example, a structure-based pharmacophore model generated for the kinase Akt2, a cancer therapy target, consisted of seven key features: two hydrogen bond acceptors, one hydrogen bond donor, and four hydrophobic groups, all located within the enzyme's active site. medsci.org Specifically, one hydrogen bond acceptor was identified near the amino group of Ala232, while another was close to Phe294 and Asp293, and the hydrogen bond donor was positioned near the carboxyl group of Asp293. medsci.org Similarly, pharmacophore models for COT kinase inhibitors were developed using known ligands to create a 3D query for database searching. ijper.org The goal of these models is to identify novel compounds that share the same spatial arrangement of these key features, predicting they will bind to the same target and produce a similar biological effect. researchgate.net
Cellular and Preclinical Efficacy Studies (In vitro and In vivo Models)
Antiproliferative and Anticancer Evaluations in Cancer Cell Lines and Animal Models
Pyridine and its derivatives are a cornerstone in the development of new anticancer agents, with numerous studies demonstrating their antiproliferative activity across a wide range of human cancer cell lines. mdpi.commdpi.com Structure-activity relationship analyses have revealed that the inclusion of nitrogen- and oxygen-containing functional groups, such as -OCH₃, -OH, -C=O, and -NH₂, often enhances the antiproliferative effects. mdpi.com
Various classes of pyridine analogs have been investigated:
Pyridine-Oxadiazole Hybrids: A series of 5-(2-amino-3-pyridyl)-2-thioxo-3H-1,3,4-oxadiazole derivatives showed cytotoxic activity against four human tumor cell lines. researchgate.net
Piperazine-Substituted Pyranopyridines: Several compounds in this class exhibited potent antiproliferative activity against various cancer cell lines, with IC₅₀ values in the submicromolar and micromolar ranges, meeting the National Cancer Institute's criteria for further evaluation. mdpi.com The mechanism of cytotoxicity was found to involve the induction of apoptosis. mdpi.com
2-Oxo-Pyridine and Spiro-Pyridine Derivatives: A series of these compounds were evaluated against HepG-2 and Caco-2 cell lines. researchgate.net The spiro-pyridine derivatives, in particular, showed remarkably high activity against Caco-2 cells and were found to induce apoptosis by activating Bax and suppressing Bcl-2 expression. researchgate.net
The table below summarizes the in vitro antiproliferative activity of selected pyridine derivatives against various cancer cell lines.
| Compound Class | Specific Compound(s) | Cancer Cell Line | Activity (IC₅₀) | Reference(s) |
| Piperazine-Chalcone Hybrid | Compound 7c | A549 (Lung) | 5.24 µM | mdpi.com |
| Piperazine-Chalcone Hybrid | Dimethylamino-4'-[N-(2-oxopropyl)-1-piperazinyl]chalcone | A549 (Lung) | 0.19 µM | mdpi.com |
| EGFR/HER2 Inhibitor | Compound 8 (3-Cl aniline) | Ba/F3 EGFR D770_N771insSVD | 0.003 µM | acs.org |
| EGFR/HER2 Inhibitor | Compound 18 (2-Et, 3-Cl aniline) | Ba/F3 EGFR D770_N771insSVD | 0.007 µM | acs.org |
| EGFR/HER2 Inhibitor | Compound 28 (Oxetane) | Ba/F3 EGFR D770_N771insSVD | 0.019 µM | acs.org |
| Flavone | Apigenin | SK-MEL-24 (Melanoma) | Significant at 30 µM | nih.gov |
In vivo studies have also supported these findings. For example, the oral administration of a 2,5-disubstituted-1,3,4-oxadiazole compound inhibited spontaneous pulmonary metastasis in C57BL/6 mice, increasing their survival rate. researchgate.net Furthermore, apigenin, a flavone, not only showed in vitro antiproliferative potential against the SK-MEL-24 human melanoma cell line but also limited tumor growth and migration in an in vivo chorioallantoic membrane assay. nih.gov
Antiviral and Antimicrobial Efficacy Assessments
The pyridine nucleus is a privileged scaffold in the search for new treatments for infectious diseases, with derivatives showing a broad spectrum of activity against bacteria, fungi, and viruses. nih.gov The urgent need for novel antiviral agents has been highlighted by recent global health crises. nih.gov
Antiviral Activity: Pyridine compounds have demonstrated efficacy against a range of viruses.
Hepatitis B Virus (HBV): A novel class of piperazine-substituted pyranopyridines was identified as selective inhibitors of HBV, acting by preventing the formation of virion particles. mdpi.com
Coronaviruses: Pyridine N-oxide derivatives were found to inhibit human SARS-CoV and feline infectious peritonitis coronavirus (FIPV) in cell culture. The N-oxide moiety was determined to be crucial for this antiviral activity. Molecular docking studies suggested that a pyridine-N-oxide compound could stably inhibit the main protease (3CLpro) of SARS-CoV-2. mdpi.com Another compound showed excellent antiviral activity against SARS-CoV-2 3CLpro with an EC₅₀ of approximately 2.2 μM, comparable to Remdesivir, by forming a covalent bond with the catalytic Cys145 residue. mdpi.com
Broad-Spectrum RNA Viruses: Iminoribitol-based nucleoside analogues, which can be considered pyridine-related due to their heterocyclic nature, have shown broad-spectrum activity against RNA viruses, including Ebola. wgtn.ac.nz
Antimicrobial Activity: The rise of multidrug-resistant (MDR) pathogens necessitates the development of new antibiotics. nih.gov Pyridine derivatives have shown promise in this area.
Gram-Positive Bacteria: Pyridine compounds containing an oxazolidinone moiety have demonstrated potent activity against several Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One derivative showed stable and prolonged resistance on S. aureus for 15 days. nih.gov
Gram-Negative Bacteria: Polysubstituted 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines were found to inhibit Escherichia coli strains by irreversibly interacting with the bacterial cell wall, leading to apoptosis. nih.gov
Broad-Spectrum Activity: One pyridinium (B92312) salt derivative, compound 72c, exhibited versatile efficacy against a wide panel of microbes, including three Gram-positive strains, six Gram-negative strains, and eight fungal strains. mdpi.com Other isonicotinic acid hydrazide derivatives were active against S. aureus, B. subtilis, E. coli, C. albicans, and A. niger with MIC values ranging from 2.18–3.08 μM/mL. mdpi.com
Other Pharmacological Effects (e.g., Antihypertensive Activity in Animal Models, Anticonvulsant, Antidepressant Actions)
Beyond their anti-infective and anticancer properties, pyridine derivatives have been extensively investigated for their effects on the central nervous system (CNS) and cardiovascular system.
Antihypertensive Activity: Several classes of pyridine compounds have been identified as potent antihypertensive agents in preclinical animal models.
A series of 5-amino-2-pyridinecarboxylic acid derivatives proved to be potent antihypertensive agents in the spontaneously hypertensive rat (SHR) model. nih.gov
6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives were also evaluated in conscious SHRs, with one compound, 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine, lowering blood pressure in a gradual and sustained manner. nih.gov
Imidazo[1,2-a]pyridine derivatives have been tested as antagonists of the Angiotensin AT1 receptor, with compounds 6b and 6g showing potent antihypertensive activity and high receptor affinity. benthamdirect.com
Novel pyrazolo[3,4-b] pyridine derivatives were designed to have dual activities of vasodilation and inhibition of vascular remodeling, significantly decreasing right ventricular systolic pressure in hypoxia-induced pulmonary arterial hypertension rat models. acs.org
Anticonvulsant and Antidepressant Actions: Pyridine derivatives are recognized for their potential in treating CNS disorders. jchemrev.com Their mechanisms of action are varied and target multiple receptors and ion channels. jchemrev.comjchemrev.com
Anticonvulsant Mechanisms: Pyridine-derived anticonvulsants may act by enhancing GABAergic inhibition, inhibiting sodium and calcium channels, modulating glutamate (B1630785) receptors, or enhancing potassium conductance. jchemrev.comjchemrev.com The K+ channel blocker 4-aminopyridine is a potent convulsant, and drugs with a phenytoin-like profile that block seizure spread are effective antagonists against its effects. nih.gov
Antidepressant Mechanisms: The antidepressant actions of pyridine analogs can stem from their activity as selective serotonin (B10506) reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), or monoamine oxidase inhibitors (MAOIs). jchemrev.comjchemrev.com
Preclinical Efficacy: In a tail suspension behavioral despair test in mice, pyrazole (B372694) derivatives containing a hydrazide moiety showed significant antidepressant activity, with two compounds demonstrating nearly twice the activity of the reference drug imipramine. minia.edu.eg Other pyrazolone (B3327878) derivatives from the same study exhibited remarkable protection against pentylenetetrazol (PTZ)-induced clonic seizures, with potency close to that of phenobarbital. minia.edu.eg
The table below summarizes the findings for these other pharmacological effects.
| Pharmacological Effect | Compound Class/Derivative | Animal Model | Key Findings | Reference(s) |
| Antihypertensive | 5-Amino-2-pyridinecarboxylic acids | Spontaneously Hypertensive Rat (SHR) | Potent antihypertensive agents. | nih.gov |
| 6-Arylpyrido[2,3-d]pyrimidin-7-amines | Spontaneously Hypertensive Rat (SHR) | Gradual and sustained reduction of blood pressure to normotensive levels. | nih.gov | |
| Imidazo[1,2-a]pyridines | In vivo models | Potent antihypertensive activity via Angiotensin AT1 receptor antagonism. | benthamdirect.com | |
| Pyrazolo[3,4-b] pyridines | Hypoxia-induced PAH Rat Model | Significantly decreased right ventricular systolic pressure. | acs.org | |
| Antidepressant | Diacylhydrazine derivatives (4a, 4b) | Mice (Tail Suspension Test) | Activity nearly twice that of imipramine. | minia.edu.eg |
| Anticonvulsant | Pyrazolone derivatives (11a, 11b, 11d) | Mice (PTZ-induced seizures) | Remarkable protective effect, close in potency to phenobarbital. | minia.edu.eg |
| Phenytoin, Carbamazepine, Phenobarbital | Mice (4-Aminopyridine-induced seizures) | Effective antagonists of seizures induced by K+ channel blockade. | nih.gov |
Future Perspectives and Research Directions for 5 Amino 2 1 Ethylpropoxy Pyridine in Chemical Research
Strategic Development of Novel Pyridine (B92270) Derivatives with Enhanced Biological Specificity and Potency
The pyridine ring is a cornerstone in the development of a vast array of therapeutic agents due to its compatibility with biological systems. mdpi.com Future research will focus on the strategic modification of the 5-Amino-2-(1-ethylpropoxy)pyridine structure to create novel derivatives with improved biological activity and specificity. This involves a systematic approach to understanding structure-activity relationships (SAR), where variations in the substitution pattern around the pyridine core can lead to enhanced potency against specific biological targets. mdpi.com
The introduction of different functional groups to the pyridine ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. For instance, the addition of aromatic rings can enhance molecular stability and improve interactions with receptor proteins. acs.org Furthermore, the incorporation of fluorine-containing groups is a known strategy to modulate a compound's electronic properties and bioavailability. acs.org Research into pyridine derivatives continues to explore novel structures and mechanisms of action to enhance antimicrobial potency and minimize adverse effects.
The design of new pyridine derivatives is also being driven by the need to overcome drug resistance in pathogens. dovepress.com By creating compounds that can interact with multiple targets or possess novel mechanisms of action, researchers aim to develop more robust therapeutic agents. dovepress.com
Advanced Synthetic Methodologies for Sustainable and Scalable Production of Pyridine-Based Compounds
The growing importance of pyridine derivatives necessitates the development of advanced synthetic methods that are not only efficient but also environmentally sustainable. ijarsct.co.inresearchgate.net Traditional synthetic routes often involve harsh reaction conditions, low yields, and the use of hazardous solvents. ijarsct.co.in Consequently, a significant area of future research is the adoption of green chemistry principles in the synthesis of pyridine-based compounds. ijarsct.co.inresearchgate.net
Key areas of development include:
Microwave-Assisted Synthesis: This technique offers rapid reaction times, higher yields, and reduced by-product formation. ijarsct.co.in
Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from readily available starting materials, improving efficiency and reducing waste. mdpi.comjsynthchem.com
Green Catalysts and Solvents: The use of environmentally benign catalysts, such as nanocrystalline magnesium oxide, and green solvents like water and ethanol (B145695) is a major focus. researchgate.netrsc.orgias.ac.in
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to improved yields and safety, particularly for large-scale production.
Biomass-Derived Feedstocks: Exploring the use of renewable resources derived from biomass as starting materials presents a sustainable alternative to fossil fuel-based synthesis.
These advanced methodologies are crucial for the cost-effective and environmentally responsible production of this compound and its derivatives, making them more accessible for various applications. ijarsct.co.in
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science. nih.gov In the context of this compound, these computational tools offer powerful new avenues for accelerating research and development.
Future applications of AI and ML in this area include:
Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their biological activities to predict the properties of novel pyridine derivatives, such as their efficacy, toxicity, and pharmacokinetic profiles. nih.govpreprints.org This allows researchers to prioritize the synthesis of the most promising candidates.
De Novo Drug Design: AI can generate entirely new molecular structures with desired properties, moving beyond the modification of existing scaffolds. researchgate.net
Virtual Screening: High-throughput virtual screening, powered by AI, can rapidly evaluate vast libraries of virtual compounds to identify those with a high probability of interacting with a specific biological target. researchgate.net
Target Identification and Validation: AI can analyze complex biological data, including multiomics and network-based data, to identify and validate novel therapeutic targets for pyridine-based compounds. researchgate.netnih.gov
Reaction Prediction and Synthesis Planning: Machine learning models can predict the outcomes of chemical reactions and assist in designing optimal synthetic routes, saving time and resources in the laboratory.
By integrating AI and ML into the research pipeline, scientists can significantly streamline the discovery and optimization of new compounds based on the this compound core. preprints.org
Exploration of Polypharmacology and Multi-Targeting Approaches for Complex Diseases
The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. researchgate.netnih.gov Polypharmacology, the concept of a single drug interacting with multiple targets, is gaining traction as a more effective therapeutic strategy. researchgate.nettcmsp-e.com
Future research on this compound and its derivatives will increasingly explore their potential as multi-target agents. frontiersin.org This involves designing compounds that can simultaneously modulate several key proteins or pathways involved in a disease process. nih.gov
Key aspects of this research direction include:
Rational Design of Multi-Target Ligands: By understanding the structural requirements for binding to different targets, researchers can design hybrid molecules that incorporate pharmacophoric features for multiple receptors. nih.gov
Network Pharmacology: This systems-level approach analyzes the complex network of interactions between drugs, proteins, and diseases to identify strategic multi-target opportunities. tcmsp-e.com
Drug Repurposing: Investigating existing pyridine-based drugs for new therapeutic indications by identifying previously unknown off-target effects that could be beneficial. tcmsp-e.com
The development of polypharmacological agents based on the this compound scaffold holds the promise of more efficacious treatments for complex diseases, potentially with reduced chances of drug resistance. nih.govtcmsp-e.com
Q & A
Q. Table 1: Hypothetical Impurity Limits (Adapted from Pharmacopeial Standards )
| Impurity Type | Limit (%) | Analytical Method |
|---|---|---|
| Individual unidentified | ≤0.2 | HPLC with UV detection |
| Total unidentified | ≤0.5 | HPLC with UV detection |
| Residual solvents | ≤0.1 | GC-MS |
Advanced: How can researchers resolve contradictory spectral data (e.g., NMR vs. computational predictions) for this compound?
Methodological Answer:
Contradictions may arise from conformational flexibility or solvent effects. Strategies include:
- Experimental validation : Acquire 2D NMR (COSY, HSQC) to confirm coupling patterns .
- Computational refinement : Use density functional theory (DFT) to simulate NMR shifts under varying solvent conditions .
- Cross-lab replication : Compare data with independent syntheses to rule out batch-specific anomalies .
Advanced: What in vitro and in vivo assays are suitable for evaluating the biological activity of this compound derivatives?
Methodological Answer:
For analogs (e.g., Notch pathway inhibitors ):
- In vitro :
- Luciferase reporter assays to measure transcriptional activity.
- Cell proliferation assays (e.g., MTT) using cancer cell lines.
- In vivo :
- Xenograft models (e.g., leukemia or breast cancer) with dose-response studies.
- Pharmacokinetic profiling (plasma half-life, bioavailability).
Advanced: How does the stability of this compound vary under different storage conditions (pH, temperature)?
Methodological Answer:
Design a stability study using:
- Stress testing : Expose the compound to acidic (pH 3), neutral (pH 7), and alkaline (pH 9) buffers at 40°C for 14 days .
- Analytical monitoring : Track degradation via HPLC and identify byproducts with LC-MS.
- Storage recommendations : Store at 4°C in inert atmospheres to minimize hydrolysis of the ether linkage .
Advanced: What mechanistic insights can be gained from studying the reaction kinetics of this compound in substitution reactions?
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated solvents to identify rate-determining steps .
- Computational modeling : Map energy profiles for possible SN1/SN2 pathways using software like Gaussian.
- Cross-coupling studies : Explore catalytic systems (e.g., Pd-mediated) to assess compatibility with functionalization .
Advanced: How can researchers address discrepancies in bioactivity data between batch syntheses of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
